molecular formula C26H21NO3S B281677 N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide

カタログ番号 B281677
分子量: 427.5 g/mol
InChIキー: ZVIOPFPWHPKWNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide, also known as TH-302, is a small molecule drug that has gained significant attention in the field of cancer research. TH-302 is a prodrug that is activated under hypoxic conditions, making it a promising candidate for cancer therapy. In

作用機序

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is a prodrug that is activated under hypoxic conditions. Once inside the hypoxic tumor environment, N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is metabolized to form a cytotoxic alkylating agent that can induce DNA damage and cell death. The hypoxia-specific activation of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide makes it an attractive candidate for cancer therapy as it can selectively target cancer cells while minimizing damage to normal tissues.
Biochemical and Physiological Effects:
N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has been shown to have significant antitumor activity in preclinical studies. It has been demonstrated to induce tumor regression in various animal models of cancer, including pancreatic cancer, breast cancer, and glioblastoma. N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

実験室実験の利点と制限

One of the main advantages of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is its hypoxia-specific activation, which makes it a promising candidate for cancer therapy. However, N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has some limitations for lab experiments. It requires a hypoxic environment for activation, which can be challenging to replicate in vitro. Additionally, N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

将来の方向性

There are several future directions for N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide research. One area of interest is the development of new prodrugs that can be activated under different conditions, such as acidic or enzymatic environments. Another area of interest is the combination of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide with other cancer therapies to enhance its efficacy. Additionally, there is ongoing research to identify biomarkers that can predict patient response to N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide, which could help to personalize cancer treatment. Finally, there is interest in exploring the potential of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide in combination with immunotherapy, as it may enhance the immune response to cancer cells.

合成法

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide can be synthesized using a multi-step process that involves the reaction of 2-naphthalenesulfonyl chloride with 2-methyl-1,4-naphthoquinone to form the intermediate product, which is then reacted with 4-hydroxy-2-methylquinoline to obtain N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide. The synthesis method has been optimized to produce high yields of pure N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide.

科学的研究の応用

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer, including pancreatic cancer, soft tissue sarcoma, and glioblastoma. N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is unique in that it is activated under hypoxic conditions, which are commonly found in solid tumors. This makes it a promising candidate for cancer therapy as it can selectively target cancer cells while sparing normal cells.

特性

分子式

C26H21NO3S

分子量

427.5 g/mol

IUPAC名

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C26H21NO3S/c28-31(29,19-14-13-17-7-1-2-8-18(17)15-19)27-24-16-23-21-10-5-6-12-25(21)30-26(23)22-11-4-3-9-20(22)24/h1-4,7-9,11,13-16,27H,5-6,10,12H2

InChIキー

ZVIOPFPWHPKWNY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

正規SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。